(6-methyl-1H-indol-3-yl)methanamine
Overview
Description
(6-methyl-1H-indol-3-yl)methanamine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, specifically, features a methyl group at the 6th position and a methanamine group at the 3rd position of the indole ring, making it a unique and valuable molecule in scientific research.
Preparation Methods
The synthesis of (6-methyl-1H-indol-3-yl)methanamine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole core . For industrial production, palladium-catalyzed reactions, such as the Larock indole synthesis, are often employed due to their efficiency and scalability .
Chemical Reactions Analysis
(6-methyl-1H-indol-3-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include methanesulfonic acid for oxidation and palladium catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(6-methyl-1H-indol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of (6-methyl-1H-indol-3-yl)methanamine involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
(6-methyl-1H-indol-3-yl)methanamine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Known for its anti-cancer properties.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
(6-methyl-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C10H12N2/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-4,6,12H,5,11H2,1H3 |
InChI Key |
FABSJUZQUYUZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CN |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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